![molecular formula C12H12N2O2S2 B1348967 Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 7202-71-3](/img/structure/B1348967.png)
Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
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Description
Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C12H12N2O2S2 . It is used for research purposes. The IUPAC name of this compound is ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1H-1lambda3-thiazole-5-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using its IUPAC name and InChI code. The InChI code is 1S/C14H17N2O2S2/c1-4-18-13(17)11-12(15)16(14(19)20-11)10-8(2)6-5-7-9(10)3/h5-7,20H,4,15H2,1-3H3 . This indicates that the compound contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom.Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.43 . It is stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate: is a valuable precursor in the synthesis of various heterocyclic compounds. These compounds are significant due to their presence in many pharmaceutical drugs and their diverse range of biological activities .
Antimicrobial Activity
The compound has potential use in the development of antimicrobial agents. Its structural moiety can be incorporated into new molecules that exhibit activity against a range of microbial pathogens .
Pharmaceutical Drug Development
This compound’s core structure is similar to that found in many drugs. It can be used as a building block in the synthesis of pharmaceuticals that target a variety of diseases, including infectious diseases .
Biological Activity Studies
The thiazole ring present in the compound is known for its biological significance. Researchers can use this compound to study various biological activities such as antibacterial, antifungal, and antiviral properties .
Chemical Synthesis Research
The compound serves as a versatile reagent in chemical synthesis, aiding in the creation of complex molecules through reactions like cycloadditions or as a precursor for nitrilimines .
properties
IUPAC Name |
ethyl 4-amino-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-2-16-11(15)9-10(13)14(12(17)18-9)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGRRZHUVITJLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222306 |
Source
|
Record name | 5-Thiazolecarboxylic acid, 4-amino-2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate | |
CAS RN |
7202-71-3 |
Source
|
Record name | 5-Thiazolecarboxylic acid, 4-amino-2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007202713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Thiazolecarboxylic acid, 4-amino-2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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